Ethyl 3-hydroxy-3-(3-thienyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(3-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-thienyl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate. This reaction is regioselective, involving the ester group rather than the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate using short-chain dehydrogenase/reductase enzymes has been reported. This method provides high enantiomeric excess and is efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs, such as antidepressants.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-(3-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound undergoes stereoselective reduction by short-chain dehydrogenase/reductase enzymes. These enzymes facilitate the conversion of the compound into its desired enantiomeric form, which is crucial for its application in pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-3-(3-thienyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(2-thienyl)propanoate: This compound has a similar structure but with the thienyl group in a different position.
Ethyl 3-oxo-3-(2-thienyl)propanoate: This is a precursor in the synthesis of this compound and undergoes similar reactions.
Ethyl propanoate: A simpler ester that lacks the thienyl group, making it less complex and with different reactivity.
This compound stands out due to its unique thienyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H12O3S |
---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3 |
InChI-Schlüssel |
FHRGPSQBWFCLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.